2beta-[(R)-1-Iodo-2-methylpropyl]tetrahydrofuran

Physicochemical Property Comparison Drug-likeness Isomer Differentiation

2beta-[(R)-1-Iodo-2-methylpropyl]tetrahydrofuran, also cataloged as (2R)-2-[(1R)-1-iodo-2-methylpropyl]oxolane, is a chiral, non-racemic iodinated tetrahydrofuran derivative with the molecular formula C8H15IO and a molecular weight of 254.11 g/mol. It features a stereodefined (2R,1R) configuration where a 1-iodo-2-methylpropyl substituent is attached to the tetrahydrofuran ring.

Molecular Formula C8H15IO
Molecular Weight 254.11 g/mol
CAS No. 651057-15-7
Cat. No. B12606653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2beta-[(R)-1-Iodo-2-methylpropyl]tetrahydrofuran
CAS651057-15-7
Molecular FormulaC8H15IO
Molecular Weight254.11 g/mol
Structural Identifiers
SMILESCC(C)C(C1CCCO1)I
InChIInChI=1S/C8H15IO/c1-6(2)8(9)7-4-3-5-10-7/h6-8H,3-5H2,1-2H3/t7-,8-/m1/s1
InChIKeyWAQRODXMYZXULA-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2beta-[(R)-1-Iodo-2-methylpropyl]tetrahydrofuran (CAS 651057-15-7): A Chiral Iodinated Tetrahydrofuran Building Block


2beta-[(R)-1-Iodo-2-methylpropyl]tetrahydrofuran, also cataloged as (2R)-2-[(1R)-1-iodo-2-methylpropyl]oxolane, is a chiral, non-racemic iodinated tetrahydrofuran derivative with the molecular formula C8H15IO and a molecular weight of 254.11 g/mol. It features a stereodefined (2R,1R) configuration where a 1-iodo-2-methylpropyl substituent is attached to the tetrahydrofuran ring. This compound is primarily offered for non-human research purposes [1].

Why Generic or Racemic Iodinated Tetrahydrofurans Cannot Replace 2beta-[(R)-1-Iodo-2-methylpropyl]tetrahydrofuran


Generic substitution with achiral or differently substituted iodinated tetrahydrofurans is not scientifically valid for applications requiring defined molecular topology. The specific (2R,1R) absolute stereochemistry of this compound creates a unique three-dimensional orientation of the iodine atom and the branched alkyl group, which is critical for stereospecific protein-ligand interactions and chiral synthesis. A structural isomer sharing the same molecular formula, 4-Ethyl-2-(iodomethyl)-4-methyloxolane, exhibits different physicochemical properties, including a higher predicted LogP (2.9 vs 2.625), demonstrating how atomic connectivity alone alters drug-likeness and reactivity. Other simple analogs like 2-(iodomethyl)tetrahydrofuran or 3-iodotetrahydrofuran lack the branched alkyl chain, which significantly impacts steric bulk, solubility, and biological target engagement, making them inappropriate substitutes [1].

Quantitative Evidence of Differentiation for 2beta-[(R)-1-Iodo-2-methylpropyl]tetrahydrofuran


Divergent Lipophilicity Compared to a Structural Isomer with the Same Molecular Formula

A quantifiable difference in predicted lipophilicity was identified between the target compound and its structural isomer, 4-Ethyl-2-(iodomethyl)-4-methyloxolane, which shares the same molecular formula (C8H15IO). The target compound has a predicted LogP of 2.625, while the isomer has a predicted XLogP3 of 2.9. This difference in lipophilicity can affect membrane permeability and ADME profiles, making isomer selection a critical step in drug discovery and chemical biology [1].

Physicochemical Property Comparison Drug-likeness Isomer Differentiation

Differentiation Through Absolute Stereochemistry (2R,1R) Unavailable in Achiral Analogs

The compound is a single enantiomer with defined (2R,1R) absolute configuration. This chiral identity is in stark contrast to commonly available achiral or racemic iodinated tetrahydrofuran analogs like 2-(iodomethyl)tetrahydrofuran (CAS 475060-43-6) or 3-iodotetrahydrofuran (CAS 121138-01-0). In asymmetric synthesis or in biological systems where chiral recognition is paramount, the stereopure target compound is a fundamentally different chemical entity. While no head-to-head biological data were found, the principle of stereochemical differentiation is a foundational concept in medicinal chemistry .

Stereochemistry Chiral Synthesis Enantioselectivity

Reported Antiproliferative and Differentiation-Inducing Activity Profile

An aggregated data source attributes pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage to this compound, suggesting a potential anticancer therapeutic profile. However, the source does not provide specific quantitative data (e.g., IC50, EC50) or comparative analysis against structurally related compounds. This activity profile differentiates it from simpler 3-iodotetrahydrofuran, which is primarily noted for non-specific cytotoxic DNA damage, rather than a targeted differentiation program [1].

Anticancer Activity Cell Differentiation Monocyte Induction

Unique Substitution Pattern Facilitates Synthetic Diversification

The iodine atom at the 1-position of the 2-methylpropyl chain provides a reactive center for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the generation of diverse chemical libraries. Unlike 3-iodotetrahydrofuran where the iodine is directly on the ring, the exocyclic position of the iodine in the target compound offers a distinct reactivity profile due to increased steric accessibility and a reduced tendency for beta-hydride elimination during catalysis. This structural feature is a key differentiator for synthetic chemists selecting a building block .

Synthetic Intermediate Cross-Coupling Halogen Chemistry

Optimal Application Scenarios for 2beta-[(R)-1-Iodo-2-methylpropyl]tetrahydrofuran in Scientific Research


Chiral Building Block for Asymmetric Synthesis of Bioactive Molecules

The defined (2R,1R) stereochemistry of 2beta-[(R)-1-Iodo-2-methylpropyl]tetrahydrofuran makes it a valuable chiral building block for the construction of complex, enantiomerically pure molecules, including potential pharmaceutical candidates where specific three-dimensional orientation is crucial for target binding. Its use avoids the need for costly and time-consuming chiral resolution steps .

Central Intermediate in Parallel Library Synthesis via Cross-Coupling

The exocyclic iodine atom serves as an excellent synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies. This is particularly useful in hit-to-lead optimization in medicinal chemistry, where the core scaffold is held constant while the periphery is varied .

Candidate for Investigating Differentiation-Based Anticancer Mechanisms

Based on the aggregated, though unquantified, evidence of inducing monocyte differentiation and arresting proliferation of undifferentiated cells, this compound is a potential candidate for research into differentiation therapy. It should be prioritized over non-specific cytotoxic analogs for such studies, where the mechanism of action is central [1].

Physicochemical Probe for Studying Isomer-Dependent ADME Properties

Its distinct LogP value (2.625) relative to its structural isomer 4-Ethyl-2-(iodomethyl)-4-methyloxolane (LogP 2.9) positions the target compound as a useful probe for investigating how subtle connectivity changes in isomeric small molecules influence key drug properties like solubility, permeability, and metabolic stability [2].

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